Superior Cellular Potency Against Human Palmitate Synthesis Compared to Clinical and Preclinical FASN Inhibitors
TVB-3664 demonstrates significantly greater potency in inhibiting palmitate synthesis in human cells compared to the clinical-stage FASN inhibitor TVB-2640 (denifanstat) and the first-generation analog TVB-3166 [1].
| Evidence Dimension | Cellular palmitate synthesis inhibition (human cells) |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM (HeLa cells) |
| Comparator Or Baseline | TVB-2640 (denifanstat): IC₅₀ = 30 nM (HeLa); TVB-3166: IC₅₀ = 70 nM (HeLa) [1] |
| Quantified Difference | TVB-3664 is 1.7-fold more potent than TVB-2640 and 3.9-fold more potent than TVB-3166 in human cell assays. |
| Conditions | In vitro cellular assay measuring ¹⁴C-acetate incorporation into palmitate in HeLa cells [1]. |
Why This Matters
Higher cellular potency at lower concentrations may translate to improved in vivo efficacy and reduced off-target effects.
- [1] Adapted from 'Table 1 Characteristics of FASN inhibitors TVB-2640 (denifanstat), TVB-3664 and TVB-3166.' Nature Scientific Reports. 2022. doi:10.1038/s41598-022-19459-z. View Source
